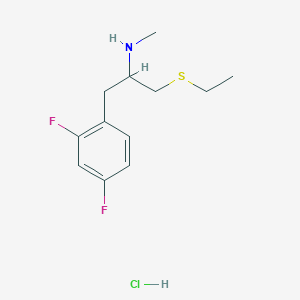

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bromophenyl, tert-butyl, methoxyphenyl, and acetamide groups. These compounds are of interest due to their potential biological activities and physical properties, which can be inferred to some extent to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically . Another example is the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, which was achieved through alkylation and nitration under specific conditions . These methods could potentially be adapted for the synthesis of "2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds shows various interactions and conformations. For example, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angles between different groups within the molecule were determined, and the presence of intermolecular hydrogen bonds and C-H...π contacts were noted . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of bromo and methoxy groups often suggests potential sites for further chemical reactions, such as substitutions or coupling reactions. The acetamide group is also a key functional group that can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, such as FT-IR, NMR, and mass spectrometry. These compounds often exhibit interesting properties like high first hyperpolarizability, indicating their suitability for nonlinear optical (NLO) studies . The presence of strong electron-withdrawing or electron-donating substituents can significantly affect the physical properties, such as solubility and melting points, as well as the chemical reactivity of the compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

Research on synthetic phenolic antioxidants (SPAs), which include compounds structurally related to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, has been extensive due to their industrial and commercial importance. SPAs are utilized in a variety of applications to retard oxidative reactions and extend product shelf life. Studies have focused on their occurrence in the environment, human exposure, and toxicity, indicating a need for the development of novel SPAs with lower toxicity and migration potential to reduce environmental pollution Runzeng Liu & S. Mabury (2020).

Environmental Impact and Degradation

The degradation of acetaminophen, a compound with a functional group similar to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, via advanced oxidation processes (AOPs) has been studied to understand the kinetics, mechanisms, and by-products of degradation. This research helps in the environmental management of pharmaceutical pollutants, contributing insights into potential degradation pathways for similar compounds Mohammad Qutob et al. (2022).

Bioactivities of Analogous Compounds

Studies on 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, highlight the natural sources and bioactivities of these compounds. They exhibit potent toxicity against almost all tested organisms, including their producers, suggesting that these compounds' primary function in producing organisms might be endocidal regulation Fuqiang Zhao et al. (2020).

Catalyst Applications

Research into selective organic synthesis over metal cation-exchanged clay catalysts has explored the facilitation of aromatic alkylation, indicating potential pathways for the synthesis of compounds like 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide. These catalysts could be regenerated and reused several times, offering a sustainable approach to chemical synthesis Jun-ichi Tateiwa & S. Uemura (1997).

Pharmacological Activities

The exploration of phenoxy acetamide derivatives for pharmacological activities underscores the potential of compounds like 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide in the development of new pharmaceuticals. This research focuses on the synthesis and activities of phenoxy acetamide derivatives, aiming to enhance the quality of life through the discovery of safe and effective therapeutic agents Fares Hezam Al-Ostoot et al. (2021).

Eigenschaften

IUPAC Name |

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-19(2,3)16-10-13(20)8-9-17(16)24-12-18(22)21-14-6-5-7-15(11-14)23-4/h5-11H,12H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUQZKOYOFEGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)